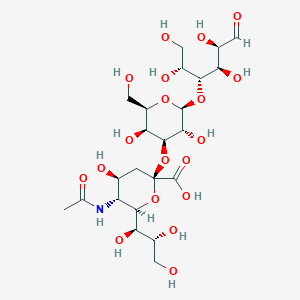

3'-Sialyllactose

Description

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZGSVFYNBZVIK-FHHHURIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905216 | |

| Record name | 3′-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35890-38-1 | |

| Record name | 3′-Sialyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylneuraminoyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3′-Sialyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Sialyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Landscape of 3'-Sialyllactose: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, synthesis, analysis, and biological significance of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (3'-SL) is a prominent acidic trisaccharide found in high concentrations in human milk, particularly in colostrum.[1][2] It is composed of three monosaccharide units: N-acetylneuraminic acid (Neu5Ac), D-galactose (Gal), and D-glucose (Glc). The specific linkage, Neu5Ac(α2-3)Gal(β1-4)Glc, defines its structure and biological activity.[3][4][5][6] As a key human milk oligosaccharide (HMO), 3'-SL is recognized for its significant roles in infant development, including shaping the gut microbiome, modulating the immune system, and protecting against pathogens.[7][8][9] This guide provides a comprehensive overview of its chemical properties, synthesis and analysis protocols, and its emerging therapeutic potential.

Chemical Structure and Properties

This compound is a white to off-white, water-soluble powder.[3][10] Its chemical identity is well-defined by its molecular formula, weight, and unique identifiers. The molecule consists of a lactose core (Gal(β1-4)Glc) with a sialic acid (Neu5Ac) residue attached to the 3-position of the galactose unit via an α2-3 glycosidic bond.

Below is a summary of the key chemical identifiers for this compound and its commonly used sodium salt form.

| Property | This compound (Free Acid) | This compound (Sodium Salt) |

| Molecular Formula | C₂₃H₃₉NO₁₉[3][11][12] | C₂₃H₃₈NNaO₁₉[4][7][10][13] |

| Molecular Weight | 633.55 g/mol [3][12] | 655.53 g/mol [13] |

| CAS Number | 35890-38-1[1][3][5][11][12] | 1128596-80-5[10], 128596-80-5[5][7][8][13] |

| IUPAC Name | (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid[11] | N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt[5] |

| Common Synonyms | 3'-SL, 3'-Monosialyllactose[1][11] | 3'-N-Acetylneuraminyl-D-lactose sodium salt, 3'-SL sodium[3][6][7][13] |

Methodologies for Synthesis and Production

The large-scale production of this compound is crucial for its application in infant formula and as a therapeutic agent. While chemical synthesis is possible, it is often complex and low-yielding.[1] Therefore, biotechnological approaches, including enzymatic synthesis and microbial fermentation, are the preferred methods for industrial-scale production.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers high specificity and milder reaction conditions. A common strategy involves a multi-enzyme cascade reaction.

Experimental Protocol: One-Pot Enzymatic Synthesis of this compound

This protocol describes a whole-cell one-pot biosynthesis approach.[10][11]

1. Objective: To synthesize this compound from N-acetylneuraminic acid (sialic acid, SA) and lactose.

2. Materials:

- Recombinant E. coli cells co-expressing:

- CMP-sialic acid synthetase

- α-2,3-sialyltransferase

- CMP kinase

- Polyphosphate kinase

- Sialic Acid (SA)

- Lactose

- Cytidine monophosphate (CMP)

- Polyphosphate

- MgCl₂

- Triton X-100

- NaOH (4 N) for pH adjustment

- Reaction buffer (e.g., Tris-HCl)

3. Equipment:

- Bioreactor or temperature-controlled shaker

- pH meter and controller

- Centrifuge

- HPLC system for analysis

4. Procedure:

- Prepare the reaction mixture containing: 50 mM SA, 60 mM lactose, 20 mM MgCl₂, 20 mM polyphosphate, and 10-20 mM CMP.[10][11]

- Add the recombinant whole cells to the reaction mixture (e.g., 40 g/L).[10]

- Add a surfactant such as Triton X-100 (e.g., 0.8% v/v) to permeabilize the cells.[10]

- Incubate the reaction at an optimized temperature, typically around 35°C.[10][11]

- Maintain the pH of the reaction at approximately 7.0 using a pH controller with 4 N NaOH.[10][11]

- Take samples at regular intervals (e.g., every 2 hours) to monitor the concentrations of SA and 3'-SL by HPLC.[10]

- Continue the reaction until the conversion of SA to 3'-SL plateaus.

- Terminate the reaction and proceed with purification steps.

5. Expected Outcome: This method can achieve high conversion rates, with reports of up to 98.1% conversion of sialic acid to this compound.[10]

Microbial Fermentation

Microbial fermentation using engineered strains of Escherichia coli is a promising method for the industrial production of 3'-SL.[1] This approach involves genetically modifying the bacteria to produce the necessary enzymes for the de novo synthesis of 3'-SL from simple carbon sources like glycerol or glucose.

Analytical Techniques for Quantification and Characterization

Accurate and reliable analytical methods are essential for the quality control of this compound production and for its quantification in biological samples such as milk.

| Analytical Technique | Purpose | Key Protocol Details |

| High-Performance Liquid Chromatography (HPLC) | Quantification of 3'-SL in synthesis reactions and biological matrices.[1][7][10] | Column: Amide or porous graphitic carbon columns are commonly used. Detection: Refractive index (RID) or mass spectrometry (MS) detectors. Mobile Phase: Gradient elution with acetonitrile and water, often with a modifier like formic acid.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity.[8][10] | Method: 1D ¹H NMR is used to obtain a characteristic spectrum that can be compared to a reference standard for confirmation of the α2,3-linkage. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation, often coupled with HPLC (LC-MS/MS).[7][8][12] | Ionization: Electrospray ionization (ESI) is typically used. Analysis: Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation. |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily related to immune modulation and pathogen inhibition. Its mechanisms of action are an active area of research.

Anti-Inflammatory Effects

Recent studies have shown that 3'-SL can attenuate low-grade inflammation. In macrophages, 3'-SL has been found to reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6 upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][10] The mechanism does not appear to involve the direct inhibition of the canonical NF-κB signaling pathway.[7][10] Instead, 3'-SL is thought to influence the recruitment of the liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP) to the enhancers of genes involved in inflammation resolution.[5][8][10]

Pathogen Binding Inhibition

This compound can act as a soluble decoy receptor, preventing the attachment of various pathogens to host cells. This is achieved by mimicking the sialic acid-containing glycans on the cell surface that many viruses and bacteria use for initial binding. For example, 3'-SL has been shown to inhibit the binding of influenza virus hemagglutinin to its target receptors.[2]

Conclusion

This compound is a molecule of significant interest due to its prevalence in human milk and its diverse biological functions. The development of efficient and scalable synthesis methods is key to unlocking its full potential in infant nutrition and as a novel therapeutic agent for inflammatory conditions. Further research into its specific molecular mechanisms of action will undoubtedly open up new avenues for its application in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Sialyllactose-Modified Three-Way Junction DNA as Binding Inhibitor of Influenza Virus Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice [escholarship.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 9. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 11. 3′‐Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. layerorigin.com [layerorigin.com]

- 13. Binding inhibition of various influenza viruses by sialyllactose-modified trimer DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Sialyllactose and the Gut Microbiota: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the gut microbiota and host intestinal health. Unlike traditional prebiotics, its mechanism of action is multifaceted, involving selective microbial fermentation, production of key metabolites, and direct interaction with host cells to enhance gut barrier function and modulate immune responses. This technical guide provides an in-depth analysis of the current scientific understanding of 3'-SL's effects on the gut microbiome, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction: The Unique Role of this compound

This compound is a trisaccharide composed of sialic acid linked to lactose.[1] Structurally, it is N-acetylneuraminic acid bound to a lactose molecule at the 3 position.[2] As a key component of human milk, it plays a crucial role in the development of the infant gut microbiome and immune system.[3] Resistant to digestion by human enzymes, 3'-SL reaches the colon intact, where it is selectively utilized by specific gut bacteria.[4] Its benefits extend beyond infancy, with growing evidence supporting its role in maintaining gut homeostasis in adults.[5] This document elucidates the complex mechanisms through which 3'-SL exerts its beneficial effects.

Modulation of the Gut Microbiota Composition

3'-SL selectively promotes the growth of beneficial bacteria, although its effects can differ between infant and adult microbiomes. While traditionally considered bifidogenic, recent studies in adult gut models suggest a more nuanced role.[6][7]

Key Microbial Changes:

-

Increases in SCFA-producing bacteria: In vitro research demonstrates that 3'-SL supplementation increases the abundance of bacteria such as Phascolarctobacterium and members of the Lachnospiraceae family.[4][6][7][8]

-

Promotion of Bacteroides: In some contexts, 3'-SL has been shown to promote the growth of Bacteroides.[9]

-

Synergistic effects with probiotics: When combined with Bifidobacterium infantis, 3'-SL can synergistically enhance the growth of beneficial symbiotic bacteria, including Ligilactobacillus.[1]

Quantitative Data on Microbial Changes

| Study Type | Model | Key Bacterial Changes with 3'-SL | Reference |

| In vitro Fermentation | SHIME® (Simulator of Human Intestinal Microbial Ecosystem) with adult fecal inoculum | Increased abundance of Lachnospiraceae. No significant increase in Bifidobacterium. | [6][7] |

| Animal Study | Mice | Increased abundance of Bacteroides and Akkermansia. | [2] |

| Animal Study (Synbiotic) | Mice (with B. infantis) | Enriched unclassified Clostridia_UCG_014. | [1] |

| In vitro Fermentation | Infant fecal batch cultures | Promoted outgrowth of Bacteroides. | [9] |

Enhancement of Short-Chain Fatty Acid (SCFA) Production

A primary mechanism of 3'-SL's action is its fermentation by gut bacteria into short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate.[10] These metabolites are crucial for intestinal health.[4][11]

Functions of SCFAs:

-

Energy source for colonocytes: Butyrate is the preferred energy source for cells lining the colon, promoting their health and integrity.[10]

-

Maintenance of gut barrier function: SCFAs contribute to a healthy gut barrier, preventing the translocation of harmful substances.[10]

-

Immune modulation: SCFAs have anti-inflammatory properties and can regulate immune responses.[1]

-

Acidification of the gut environment: SCFAs lower the colonic pH, which inhibits the growth of pathogenic bacteria.[10]

Quantitative Data on SCFA Production

| Study Type | Model | Key SCFA Changes with 3'-SL | Reference |

| In vitro Fermentation | SHIME® with adult fecal inoculum | Increased total SCFAs, particularly propionate and butyrate. | [6][7] |

| In vitro Fermentation | Adult fecal batch cultures | Increased propionate and butyrate levels. | [9][12] |

| Animal Study (Synbiotic) | Mice (with B. infantis) | Elevated levels of acetic acid and butyric acid. | [1] |

Direct Host-Cell Interactions and Signaling Pathways

Beyond its role as a prebiotic, 3'-SL directly interacts with intestinal epithelial cells and immune cells to modulate host responses.[4]

Strengthening the Gut Barrier

3'-SL enhances the integrity of the intestinal barrier, a critical defense against pathogens and toxins.[4][5]

-

Upregulation of tight junction proteins: 3'-SL promotes the expression of proteins like ZO-1 and occludin, which form the seals between intestinal cells.[5][8]

-

Promotion of epithelial cell growth and renewal: Studies have shown that 3'-SL can increase the proliferation of gut epithelial cells, leading to a more resilient intestinal lining.[4][8] In animal models, this is observed as increased crypt depth and villus height.[5]

Immune Modulation

3'-SL exhibits significant anti-inflammatory properties.[4][11]

-

Reduction of pro-inflammatory cytokines: It can suppress the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4]

-

Inhibition of TLR4 signaling: 3'-SL has been identified as a natural inhibitor of Toll-like receptor 4 (TLR4), a key receptor in inflammatory pathways.[11]

-

Activation of SCFA receptors: The SCFAs produced from 3'-SL fermentation can activate G-protein coupled receptors GPR41 and GPR43, which are involved in regulating immune responses.[1]

Anti-Pathogen Effects

3'-SL can help prevent infections by inhibiting the adhesion of pathogens to the gut lining.[4] It has been shown to reduce the binding of Helicobacter pylori and Escherichia coli to gastrointestinal epithelial cells.[4]

Key Signaling and Mechanistic Pathways

The multifaceted actions of 3'-SL involve several interconnected pathways.

References

- 1. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. layerorigin.com [layerorigin.com]

- 4. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 5. siallac.com [siallac.com]

- 6. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. siallac.com [siallac.com]

- 9. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. siallac.com [siallac.com]

- 11. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]

The Role of 3'-Sialyllactose in Infant Cognitive Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human milk is a complex biological fluid rich in bioactive components that contribute to infant health and development. Among these, human milk oligosaccharides (HMOs) have garnered significant attention for their diverse physiological functions. 3'-Sialyllactose (3'-SL), a prominent sialylated HMO, is emerging as a key contributor to infant cognitive development. This technical guide provides an in-depth review of the current scientific evidence from preclinical and clinical studies, details key experimental methodologies, and elucidates the proposed mechanisms of action of 3'-SL on the developing brain. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of infant nutrition and neurodevelopment.

Introduction to this compound (3'-SL)

This compound is a trisaccharide composed of sialic acid (N-acetylneuraminic acid, Neu5Ac) attached to lactose via an α2-3 linkage.[1] It is one of the most abundant sialylated HMOs in human milk.[1] The sialic acid component of 3'-SL is believed to be the primary driver of its neurodevelopmental effects.[1] Sialic acid is a crucial component of gangliosides and polysialic acid-modified neural cell adhesion molecules (PSA-NCAM), both of which are highly concentrated in the brain and play vital roles in neuronal structure and function, including synaptogenesis, neurite outgrowth, and cell signaling.[2] Given that the endogenous synthesis of sialic acid in infants may be insufficient to meet the demands of rapid brain growth, dietary sources like 3'-SL are considered important for optimal neurodevelopment.[1]

Preclinical Evidence for the Role of 3'-SL in Cognitive Development

Animal models, particularly the domestic piglet due to its brain development similarities to human infants, have provided valuable insights into the effects of 3'-SL on cognition and brain structure.[3]

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies investigating the impact of 3'-SL on cognitive and neurological outcomes.

| Study & Animal Model | Intervention | Key Cognitive/Neurological Outcomes | Results |

| Golden et al. (2024) - Piglets [4] | Supplementation with 3'-SL (0.2673% of diet) from postnatal day (PND) 2 to 61. | Novel Object Recognition (NOR): Recognition Index (RI) at PND 33 and 61. | No significant effect on RI at either time-point (p > 0.05).[4] |

| Magnetic Resonance Imaging (MRI): Brain region volumes and microstructure at PND 30 and 58. | - Main effect of diet on absolute white matter volume and 9 other regions of interest at PND 30 (p < 0.05). - Dietary impacts on brain microstructure (diffusion tensor imaging) observed at PND 58 (p < 0.05).[4][5] | ||

| Jacobi et al. (2016) - Piglets | Supplementation with 2 g/L or 4 g/L 3'-SL for 21 days. | Brain Sialic Acid Content: Ganglioside-bound sialic acid in various brain regions. | - 2 g/L 3'-SL increased ganglioside-bound sialic acid in the corpus callosum by 15% compared to control. - 4 g/L 3'-SL increased ganglioside-bound sialic acid in the cerebellum by 10% compared to control.[6] |

| Pisa et al. (2021) - Mice [2] | Exposure to 3'-SL-poor milk during lactation. | Attention and Memory in Adulthood: Novel Object Recognition (NOR) and other behavioral tests. | - Deficits in attention and impaired recognition memory in mice exposed to 3'-SL-poor milk.[2] |

| Obelitz-Ryom et al. (2019) - Preterm Pigs [7] | Supplementation with oligosaccharide-enriched whey containing 3'-SL and 6'-SL. | Spatial Cognition: T-maze task performance. | - A higher proportion of supplemented preterm pigs reached the T-maze learning criteria compared to control preterm pigs (p < 0.05).[7] |

| Gene Expression in Hippocampus: Genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis. | - Upregulation of genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis in supplemented pigs.[7] |

Experimental Protocols: Preclinical Studies

The NOR task is a widely used behavioral assay to assess recognition memory in rodents and has been adapted for piglets.[8][9]

-

Apparatus: An open-field arena, typically made of non-porous material for easy cleaning. Dimensions can vary, but a common setup is a square arena.

-

Objects: Two sets of identical objects and one novel object. Objects should be of similar size and material but differ in shape and be heavy enough that the piglets cannot displace them.[10]

-

Procedure:

-

Habituation Phase: The piglet is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.

-

Sample Phase (Familiarization): The piglet is placed in the arena containing two identical objects and allowed to explore for a defined duration (e.g., 5 minutes).[9]

-

Inter-trial Interval: A delay is introduced between the sample and test phases (e.g., 48 hours).[8]

-

Test Phase: The piglet is returned to the arena where one of the familiar objects has been replaced with a novel object. The piglet is allowed to explore for a set period (e.g., 5 minutes).[8]

-

-

Data Analysis: The primary measure is the Recognition Index (RI) , calculated as the time spent exploring the novel object divided by the total time spent exploring both objects. An RI significantly above 0.5 indicates a preference for the novel object and thus, intact recognition memory.[11] Exploration is typically defined as the pig's snout being within a certain distance of the object (e.g., 2-5 cm) and oriented towards it.

MRI is a non-invasive technique used to assess brain structure and microstructure.

-

Animal Preparation: Piglets are anesthetized to prevent motion artifacts during scanning. Vital signs are monitored throughout the procedure.[12]

-

Imaging Sequence: A common sequence for structural analysis is the T1-weighted Magnetization-Prepared Rapid Gradient-Echo (MPRAGE).[13]

-

Diffusion Tensor Imaging (DTI): This technique is used to assess white matter microstructure by measuring the diffusion of water molecules. Key metrics include Fractional Anisotropy (FA) and Mean Diffusivity (MD).

-

Image Analysis: Specialized software (e.g., FSL, SPM) is used to process the images and quantify brain region volumes, cortical thickness, and DTI metrics.

Clinical Evidence for the Role of 3'-SL in Cognitive Development

Observational studies in human infants are crucial for translating preclinical findings to human populations.

Quantitative Data from Clinical Studies

The following table summarizes key quantitative findings from a significant clinical study investigating the association between human milk 3'-SL concentrations and infant cognitive outcomes.

| Study & Cohort | Assessment Method | Key Cognitive Outcomes | Results |

| Cho et al. (2021) - 99 mother-infant dyads [14][15] | Mullen Scales of Early Learning (MSEL) in infants aged 2-25 months. | MSEL Composite Score: Overall cognitive development. | - Positive association between 3'-SL levels and the MSEL composite score in the A-tetra+ group (P = 0.002; effect size = 13.12).[14][16] |

| MSEL Language Subdomains: Receptive and Expressive Language. | - The association with the composite score was driven by the receptive (adjusted P = 0.015; effect size = 9.95) and expressive (adjusted P = 0.048; effect size = 7.53) language subdomains.[14][15] | ||

| Interaction with Age: | - An interaction between 3'-SL and age was observed for receptive language (adjusted P = 0.03).[15] |

Experimental Protocol: Clinical Studies

The MSEL is a standardized, norm-referenced assessment of cognitive and motor development in infants and young children from birth to 68 months.[17][18]

-

Domains Assessed: The MSEL comprises five scales:

-

Gross Motor: Assesses motor skills like sitting, crawling, and walking.[19]

-

Visual Reception: Measures visual processing and perceptual abilities.[19]

-

Fine Motor: Evaluates hand-eye coordination and manipulation skills.[19]

-

Receptive Language: Assesses comprehension of spoken language.[19]

-

Expressive Language: Measures spoken language production.[19]

-

-

Administration: The test is individually administered by a trained examiner and involves a series of age-appropriate, interactive tasks.[19] The administration time varies with the child's age, from approximately 15 minutes for a one-year-old to 40-60 minutes for a five-year-old.[17]

-

Scoring: Raw scores from each scale are converted to T-scores (mean = 50, SD = 10). An Early Learning Composite score (mean = 100, SD = 15) can be derived from the four cognitive scales (Visual Reception, Fine Motor, Receptive Language, and Expressive Language) to provide an overall measure of cognitive functioning.[17]

Proposed Mechanism of Action: Signaling Pathways

The beneficial effects of 3'-SL on cognitive development are believed to be mediated through the incorporation of its sialic acid moiety into crucial brain glycoconjugates.

Ganglioside Biosynthesis Pathway

Gangliosides are sialic acid-containing glycosphingolipids that are highly abundant in the neuronal plasma membrane and are critical for synaptogenesis and neurotransmission.[20] The major brain gangliosides include GM1, GD1a, GD1b, and GT1b.[21] Dietary 3'-SL is hydrolyzed in the gut, and the released sialic acid can be absorbed and utilized by the brain for the synthesis of these complex gangliosides.[6]

Caption: Proposed pathway of 3'-SL utilization for brain ganglioside synthesis and its impact on neuronal function.

Experimental Workflow for Investigating 3'-SL Effects

The following diagram illustrates a typical experimental workflow for studying the impact of dietary 3'-SL on cognitive development in a preclinical model.

Caption: A generalized experimental workflow for preclinical studies on 3'-SL and cognitive development.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound plays a significant role in infant cognitive development, particularly in the domain of language. Preclinical studies have demonstrated the ability of dietary 3'-SL to increase brain sialic acid content and influence brain structure, while a key clinical study has established a positive association between human milk 3'-SL concentrations and cognitive scores in infants. The proposed mechanism centers on the provision of sialic acid for the synthesis of vital brain gangliosides.

Future research should focus on:

-

Conducting large-scale, randomized controlled trials in human infants to establish a causal link between 3'-SL supplementation in infant formula and improved cognitive outcomes.

-

Elucidating the specific roles of different gangliosides in various cognitive domains.

-

Investigating the potential synergistic effects of 3'-SL with other HMOs and nutrients.

-

Exploring the long-term impact of early-life 3'-SL intake on cognitive function in later childhood and adulthood.

A deeper understanding of the role of 3'-SL will be instrumental in optimizing infant nutrition to support lifelong cognitive health.

References

- 1. layerorigin.com [layerorigin.com]

- 2. Exposure to 3′Sialyllactose-Poor Milk during Lactation Impairs Cognitive Capabilities in Adulthood [mdpi.com]

- 3. karger.com [karger.com]

- 4. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]

- 5. Dietary supplementation of this compound or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary Isomers of Sialyllactose Increase Ganglioside Sialic Acid Concentrations in the Corpus Callosum and Cerebellum and Modulate the Colonic Microbiota of Formula-Fed Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validating an updated protocol for the novel object recognition task in young pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining underlying influences of data variability in the novel object recognition paradigm as used with young pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Neonatal Piglet Model for Investigating Brain and Cognitive Development in Small for Gestational Age Human Infants | PLOS One [journals.plos.org]

- 13. Brain growth of the domestic pig (Sus scrofa) from 2 to 24 weeks of age: A longitudinal MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human milk 3’-Sialyllactose is positively associated with language development during infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human milk this compound is positively associated with language development during infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mullen Scales of Early Learning - TSLAT [txautism.net]

- 18. statisticssolutions.com [statisticssolutions.com]

- 19. statepi.jhsph.edu [statepi.jhsph.edu]

- 20. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

- 21. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]

3'-Sialyllactose: A Key Modulator of the Neonatal Immune System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, where it plays a crucial role in shaping the neonatal immune system.[1][2][3][4] Beyond its prebiotic functions that support the growth of beneficial gut bacteria, 3'-SL has been shown to directly interact with immune cells, modulating their activity and influencing the delicate balance of the developing immune response in newborns.[3][5][6] This technical guide provides a comprehensive overview of the current understanding of 3'-SL's impact on the neonatal immune system, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 3'-SL in infant nutrition and immunology.

Data Presentation: Quantitative Effects of this compound on Immune Responses

The immunomodulatory effects of 3'-SL have been quantified in various in vitro and in vivo studies. The following tables summarize key findings on its impact on cytokine production and immune cell responses.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cell Type | Stimulant | 3'-SL Concentration | Cytokine | Effect | Reference |

| Jurkat T cells | PMA/A23187 | 0 - 250 μM | TNF-α, IL-6, IL-1β | Dose-dependent decrease in mRNA expression and protein secretion | [7] |

| THP-1 human monocytic cells | LPS (10 ng/mL) | 100 μg/mL | IL-6, IL-1β | Attenuation of mRNA levels | [5] |

| Human peripheral blood monocytes (hPBMCs) | LPS + ATP | 100 μg/mL | IL-1β | Attenuation of protein secretion | [5] |

| Murine bone marrow-derived macrophages (BMDMs) | LPS (10 ng/mL) | ~15 μg/mL (IC50) | IL-1β, IL-6, IL-10, TNF | Significant reduction in expression | [5] |

| Caco-2 cells | - | Not specified | TNF-α, IL-8 | Reduced mRNA levels | [8] |

| HEP-2 cells (influenza-infected) | H1N1 virus | 20, 200, 600 μg/mL | TNF-α, IL-6, iNOS | Dose-dependent reduction in mRNA expression | [9] |

Table 2: In Vivo Effects of this compound on the Immune System

| Animal Model | Condition | 3'-SL Administration | Key Findings | Reference |

| Weaned mice | Enteroaggregative E. coli infection | Oral supplementation | Increased ratio of Th1 and Treg cells in the lamina propria, increased serum IgA | [10] |

| Neonatal mice | Hypoxia-induced necrotizing enterocolitis (NEC) | Not specified | Reduced apoptosis and inflammation in intestinal cells | [11] |

| IL-10 null mice | Spontaneous colitis | Present in milk | Increased number of immune cells infiltrating the gut | [5] |

| Mice | DSS-induced colitis | 25 mg/day | Prevention of upregulation of IL-1β, IL-18, and CCL2; prevention of downregulation of IL-10 | [12] |

Signaling Pathways Modulated by this compound

3'-SL exerts its immunomodulatory effects through the modulation of key signaling pathways, most notably the Toll-like Receptor 4 (TLR4) pathway.

The TLR4/NF-κB Signaling Pathway

The TLR4 signaling cascade is a cornerstone of the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.[6] Several studies suggest that 3'-SL can directly interact with the TLR4 receptor complex.[11][13] In silico modeling has indicated that 3'-SL can dock into the binding pocket of the TLR4-MD2 complex, potentially acting as a competitive inhibitor of LPS binding.[13] This inhibition is proposed to block the subsequent downstream signaling, including the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression.[11][13][14]

However, it is crucial to note a point of contention in the literature. Some research suggests that the observed activation of TLR4 by commercially available 3'-SL preparations may be due to contamination with bacterial LPS.[1] One study found that after removing LPS from 3'-SL, it did not induce NF-κB activation via human TLR4.[1] This highlights the critical importance of using highly purified, LPS-free 3'-SL in experimental settings to accurately determine its direct effects on TLR4 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro T-Cell Activation and Cytokine Analysis

This protocol is based on the methodology used to assess the effect of 3'-SL on pro-inflammatory cytokine production in Jurkat T cells.[7]

Objective: To determine the dose-dependent effect of 3'-SL on the expression and secretion of TNF-α, IL-6, and IL-1β in activated Jurkat T cells.

Materials:

-

Jurkat T cells (human T lymphocyte cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (LPS-free)

-

Phorbol 12-myristate 13-acetate (PMA)

-

A23187 (calcium ionophore)

-

WST-1 cell proliferation reagent

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

qPCR master mix and primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

-

ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture Jurkat T cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cytotoxicity Assay:

-

Seed Jurkat T cells in a 96-well plate.

-

Treat cells with various concentrations of 3'-SL (e.g., 0, 50, 100, 150, 200, 250 μM) for 24 hours.

-

Add WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm to determine cell viability.

-

-

T-Cell Stimulation and 3'-SL Treatment:

-

Seed Jurkat T cells in appropriate culture plates.

-

Pre-treat cells with different concentrations of 3'-SL (0 to 250 μM) for a specified time (e.g., 1 hour).

-

Stimulate the cells with PMA (e.g., 50 ng/mL) and A23187 (e.g., 1 μM) for 24 hours.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Harvest the cells and extract total RNA using TRIzol reagent.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for TNF-α, IL-6, IL-1β, and the housekeeping gene.

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatants after the 24-hour stimulation period.

-

Measure the concentration of secreted TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

Macrophage Stimulation Assay

This protocol is a generalized methodology based on studies investigating the anti-inflammatory effects of 3'-SL on macrophages.[5]

Objective: To evaluate the effect of 3'-SL on pro-inflammatory cytokine production in LPS-stimulated macrophages.

Materials:

-

THP-1 human monocytic cell line or primary human peripheral blood monocytes (hPBMCs)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

This compound (LPS-free)

-

Lipopolysaccharide (LPS) from E. coli

-

ATP (for inflammasome activation in some protocols)

-

Reagents for RNA extraction, cDNA synthesis, and qPCR (as described above)

-

ELISA kits for human IL-1β and IL-6

Procedure:

-

Macrophage Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Differentiate monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Wash the cells and allow them to rest in fresh medium for 24 hours before stimulation.

-

-

Macrophage Stimulation and 3'-SL Treatment:

-

Pre-treat the differentiated THP-1 cells or primary macrophages with 3'-SL (e.g., 100 μg/mL) for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for a defined period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

For IL-1β secretion, a second signal like ATP (e.g., 5 mM) may be required to activate the inflammasome.

-

-

Analysis:

-

Perform qRT-PCR to measure the mRNA expression of IL-1β and IL-6.

-

Use ELISA to quantify the secretion of IL-1β and IL-6 in the culture supernatants.

-

Conclusion and Future Directions

This compound is a potent immunomodulatory component of human milk with significant potential for application in infant nutrition and as a therapeutic agent. Its ability to attenuate pro-inflammatory responses, particularly through the modulation of the TLR4/NF-κB pathway, underscores its importance in establishing a balanced immune system in early life. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research in this exciting field.

Future research should focus on:

-

Clarifying the direct interaction of 3'-SL with TLR4: Utilizing highly purified, LPS-free 3'-SL is paramount to definitively elucidate its mechanism of action.

-

In vivo studies in relevant neonatal models: Further animal studies, particularly in models that closely mimic human neonatal physiology, are needed to confirm the in vitro findings and to establish optimal dosages and long-term effects.

-

Clinical trials in human infants: Ultimately, well-controlled clinical trials are necessary to translate the promising preclinical data into evidence-based recommendations for the inclusion of 3'-SL in infant formulas and other pediatric nutritional products.

-

Exploring synergistic effects: Investigating the combined effects of 3'-SL with other human milk oligosaccharides and bioactive components could reveal synergistic interactions that more closely replicate the benefits of breastfeeding.

The continued exploration of this compound holds great promise for improving neonatal health and preventing inflammatory diseases in infancy and beyond.

References

- 1. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human Milk Oligosaccharides Influence Neonatal Mucosal and Systemic Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3'-Sialyllactose: A Technical Guide to its Prebiotic Function in Cultivating Beneficial Gut Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) that plays a crucial role in the development of the infant gut microbiome.[1] Unlike many neutral HMOs, 3'-SL exhibits unique prebiotic properties that extend to the adult gut, making it a subject of increasing interest for therapeutic applications. This technical guide provides an in-depth overview of the mechanisms by which 3'-SL selectively promotes the growth and activity of beneficial gut bacteria, enhances gut barrier function, and modulates host immune responses.

Mechanism of Action: A Non-Bifidogenic Prebiotic for the Adult Gut

While many prebiotics are known for their bifidogenic effects, 3'-SL demonstrates a distinct mode of action in the adult gut microbiome.[2] In vitro studies using advanced models of the human gut have shown that 3'-SL does not significantly promote the growth of Bifidobacterium in adult fecal microbiomes.[2][3] Instead, it selectively enriches for other beneficial bacteria, particularly those known for their production of short-chain fatty acids (SCFAs).[2][4][5]

Selective Fermentation by Gut Microbiota

3'-SL travels largely undigested to the colon, where it becomes a substrate for specific bacterial species possessing the necessary enzymes, such as sialidases, for its metabolism.[6] This selective fermentation leads to the proliferation of key beneficial genera.

-

Phascolarctobacterium : Supplementation with 3'-SL has been shown to promote the growth of Phascolarctobacterium, a genus known for its production of propionate.[2]

-

Lachnospiraceae : Members of the Lachnospiraceae family, which are significant butyrate producers, are also enriched by 3'-SL fermentation.[2]

Quantitative Effects on Gut Microbiota and Metabolites

The prebiotic activity of 3'-SL has been quantified in various in vitro and preclinical models. The following tables summarize key findings on the impact of 3'-SL on gut microbiota composition and SCFA production.

| Microbial Group | Model System | 3'-SL Concentration | Change in Relative Abundance | Reference |

| Phascolarctobacterium | SHIME® (adult fecal donors) | Not specified | Increased | [2] |

| Lachnospiraceae | SHIME® (adult fecal donors) | Not specified | Increased | [2] |

| Bifidobacterium | SHIME® (adult fecal donors) | Not specified | No significant change | [2] |

| Bacteroides | In vitro fecal batch cultures (adult) | Not specified | Increased | [7] |

| Faecalibacterium | In vitro fecal batch cultures (adult) | Not specified | Increased | [7] |

Table 1: Effect of this compound on the Relative Abundance of Gut Bacteria.

| Short-Chain Fatty Acid | Model System | 3'-SL Concentration | Change in Concentration | Reference |

| Butyrate | SHIME® (adult fecal donors) | Not specified | Significantly increased | [8] |

| Propionate | SHIME® (adult fecal donors) | Not specified | Increased | [8] |

| Acetate | SHIME® (adult fecal donors) | Not specified | Increased | [8] |

| Total SCFAs | SHIME® (adult fecal donors) | Not specified | Increased | [8] |

| Acetic Acid | Ulcerative Colitis Mouse Model | 25 mg/day | Increased | [9] |

| Butyric Acid | Ulcerative Colitis Mouse Model | 25 mg/day | Increased | [9] |

Table 2: Effect of this compound on Short-Chain Fatty Acid Production.

Signaling Pathways and Host Benefits

The metabolic products of 3'-SL fermentation, particularly SCFAs, mediate a range of beneficial effects on the host through various signaling pathways.

Gut Barrier Enhancement

Butyrate, a primary end-product of 3'-SL fermentation, is a key energy source for colonocytes and plays a vital role in maintaining gut barrier integrity. It enhances the expression of tight junction proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudin-1, which are critical for sealing the paracellular space between intestinal epithelial cells.[9]

Caption: Signaling pathway for 3'-SL-mediated gut barrier enhancement.

Immune Modulation

SCFAs produced from 3'-SL fermentation can modulate the host immune system by interacting with G-protein coupled receptors (GPRs), such as GPR41 and GPR43, expressed on immune cells and intestinal epithelial cells.[9] This interaction can lead to a reduction in the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[10]

Caption: 3'-SL-derived SCFAs modulate immune responses via GPRs.

Experimental Protocols

The following section outlines the methodologies for key experiments cited in the study of 3'-SL's prebiotic effects.

In Vitro Gut Fermentation Models (e.g., SHIME®)

The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model that simulates the conditions of the human gastrointestinal tract.

-

Inoculation: The model is inoculated with a fecal slurry from healthy human donors.

-

Stabilization: The microbial community is allowed to stabilize over a period of two weeks.

-

Treatment: this compound is added to the nutritional medium of the simulated colon compartments.

-

Sampling: Samples are collected at various time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and metabolite production (via HPLC or GC).[8][11][12]

Caption: Experimental workflow for the SHIME® model.

Caco-2 Cell Model for Intestinal Barrier Function

The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation and formation of a monolayer.[13][14][15]

-

Treatment: The apical side of the monolayer is treated with culture supernatants from bacterial fermentation of 3'-SL or with purified SCFAs.

-

Barrier Integrity Measurement: Transepithelial electrical resistance (TEER) is measured to assess the integrity of the tight junctions. A higher TEER value indicates a more intact barrier.

-

Protein Expression Analysis: The expression of tight junction proteins (ZO-1, occludin, claudin-1) is quantified using methods like Western blotting or immunofluorescence.[1][2][16]

16S rRNA Gene Sequencing for Microbiota Analysis

This technique is used to profile the composition of the gut microbiota.

-

DNA Extraction: DNA is extracted from fecal or gut content samples.[17]

-

PCR Amplification: The 16S rRNA gene is amplified using universal primers targeting specific variable regions (e.g., V3-V4).[18][19]

-

Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis: The sequences are processed and analyzed using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine the taxonomic composition and relative abundance of different bacterial groups.[17][20]

Caption: Workflow for 16S rRNA gene sequencing analysis.

Conclusion

This compound stands out as a unique prebiotic with a non-bifidogenic mode of action in the adult gut. Its ability to selectively promote the growth of SCFA-producing bacteria, such as Phascolarctobacterium and Lachnospiraceae, leads to a cascade of beneficial effects, including the enhancement of gut barrier function and modulation of the host immune system. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for further research and development of 3'-SL as a novel therapeutic agent for promoting gut health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dietary Isomers of Sialyllactose Increase Ganglioside Sialic Acid Concentrations in the Corpus Callosum and Cerebellum and Modulate the Colonic Microbiota of Formula-Fed Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]

- 6. Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of NF-κB signalling by ancient microbial molecules: novel therapies of the future? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cris.biu.ac.il [cris.biu.ac.il]

- 20. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory properties of 3'-Sialyllactose in vitro.

An In-depth Technical Guide to the Anti-inflammatory Properties of 3'-Sialyllactose In Vitro

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3'-SL) is a prominent acidic oligosaccharide found in human milk, increasingly recognized for its potent immunomodulatory and anti-inflammatory activities. Extensive in vitro research has demonstrated its ability to attenuate inflammatory responses in various cell types, including macrophages, monocytes, and chondrocytes. The mechanism of action is multifaceted, extending beyond the simple inhibition of canonical inflammatory pathways. Evidence points towards a sophisticated mode of transcriptional and epigenetic regulation, involving the modulation of histone acetylation and the activation of nuclear receptors like LXR and SREBP. This document provides a comprehensive overview of the current in vitro data, detailed experimental protocols, and the signaling pathways implicated in the anti-inflammatory effects of 3'-SL.

Core Anti-inflammatory Mechanisms of this compound

In vitro studies have established that 3'-SL effectively suppresses the expression of key pro-inflammatory mediators upon stimulation with inflammatory agents like lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or viral infection.

Key Mechanistic Insights:

-

Cytokine and Mediator Suppression: 3'-SL consistently reduces the mRNA and protein expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] It also downregulates other crucial inflammatory molecules, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

-

Signaling Pathway Modulation: The effect of 3'-SL on canonical inflammatory signaling pathways appears to be cell-type and stimulus-dependent.

-

In LPS-stimulated macrophages, multiple studies have shown that 3'-SL's anti-inflammatory action occurs without altering the phosphorylation of key signaling molecules in the NF-κB (p65) and MAPK (p-p38) pathways.[1][6] This suggests that 3'-SL does not directly impact the upstream TLR4 signaling cascade.[1][6]

-

Conversely, other research indicates that 3'-SL can abolish LPS-mediated phosphorylation of both NF-κB and STAT1 in RAW 264.7 macrophages.[4] In fibroblast-like synoviocytes, 3'-SL has been shown to completely block the phosphorylation of p65.[7]

-

In IL-1β-stimulated chondrocytic cells, 3'-SL dramatically suppressed the activation of both MAPK and PI3K/AKT/NF-κB signaling pathways.[5]

-

-

Transcriptional and Epigenetic Regulation: A significant mechanism involves the regulation of gene expression at the epigenetic level. In macrophages, 3'-SL's effects are associated with reduced histone H3K27 acetylation (H3K27ac) at a specific subset of LPS-inducible gene enhancers.[1][6][8][9] This prevents the recruitment of transcriptional machinery and subsequent expression of certain inflammatory genes.

-

Metabolic Pathway Activation: Transcriptome analysis reveals that 3'-SL promotes the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein (SREBP).[1][6][8][10] These nuclear receptors are master regulators of lipid metabolism and are also involved in the resolution of inflammation.

-

Receptor Independence: The anti-inflammatory effects of 3'-SL in macrophages do not appear to be mediated by direct carbohydrate interactions with LPS or through the sialic acid-binding Siglec receptors (Siglec-1 and Siglec-E).[6][8]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative results from various in vitro studies, demonstrating the efficacy of 3'-SL in reducing inflammatory markers.

Table 1: Effect of 3'-SL on Pro-inflammatory Cytokine Expression

| Cell Type | Stimulant | 3'-SL Conc. | Cytokine | % Reduction (mRNA or Protein) | Reference |

|---|---|---|---|---|---|

| Murine BMDMs | LPS | 100 µg/mL | IL-6 (mRNA) | ~74% | [6] |

| Murine BMDMs | LPS | 100 µg/mL | IL-1β (mRNA) | ~65% | [6] |

| Murine BMDMs | Lipid A | 100 µg/mL | IL-6 (mRNA) | ~90% | [6] |

| Murine BMDMs | Lipid A | 100 µg/mL | IL-1β (mRNA) | ~70% | [6] |

| RAW 264.7 | LPS | 500 µg/mL | IL-6 (mRNA) | ~80% (by pooled HMOs) | [1][6] |

| RAW 264.7 | LPS | 500 µg/mL | IL-1β (mRNA) | ~70% (by pooled HMOs) | [1][6] |

| Human THP-1 | LPS | Not specified | IL-6, IL-1β (mRNA) | Attenuated | [1][6] |

| Human PBMCs | LPS | Not specified | IL-1β (Protein) | Attenuated | [6] |

| Human HEP-2 | H1N1 Virus | 200 µg/mL | TNF-α, IL-6 | Significantly reduced | [2][3] |

| SW1353 Chondrocytes | IL-1β | Not specified | IL-1β, IL-6 | Reversed increase |[5] |

Table 2: Effect of 3'-SL on Other Inflammatory Mediators and Pathways

| Cell Type | Stimulant | 3'-SL Conc. | Target | Effect | Reference |

|---|---|---|---|---|---|

| RAW 264.7 | LPS | Not specified | iNOS, COX-2 (mRNA) | Suppressed | [4] |

| RAW 264.7 | LPS | Not specified | MCP-1 (mRNA) | Suppressed | [4] |

| RAW 264.7 | LPS | Not specified | p-NF-κB, p-STAT1 | Abolished | [4] |

| SW1353 Chondrocytes | IL-1β | Not specified | iNOS, COX-2 | Reversed increase | [5] |

| SW1353 Chondrocytes | IL-1β | Not specified | p-MAPK, p-AKT, p-NF-κB | Suppressed | [5] |

| Human HEP-2 | H1N1 Virus | 200 µg/mL | iNOS (mRNA) | Significantly reduced |[2][3] |

Table 3: Effective Concentrations of this compound

| Cell Type | Parameter | Value | Reference |

|---|---|---|---|

| Murine BMDMs | IC50 | ~15 µg/mL | [1][6] |

| Human HEP-2 | IC50 | 33.46 µM |[2][3][11] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-inflammatory properties of 3'-SL in vitro.

Cell Culture and Inflammatory Stimulation

-

Cell Lines:

-

Murine Macrophages: RAW 264.7 cells or bone marrow-derived macrophages (BMDMs) are cultured in DMEM.

-

Human Monocytes: THP-1 cells are cultured in RPMI-1640 medium.

-

Human Chondrocytes: SW1353 cells are cultured in DMEM.

-

All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of 3'-SL (e.g., 10-500 µg/mL) for a specified duration (e.g., 1-2 hours).

-

Stimulation: An inflammatory stimulus is added to the culture medium. Common stimuli include:

-

LPS: 10 ng/mL to 1 µg/mL for 6-24 hours to model bacterial inflammation via TLR4.

-

IL-1β: 10 ng/mL for 24 hours to model osteoarthritis-related inflammation.

-

-

Harvesting: After the incubation period, cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA (RT-qPCR) or protein (Western Blot) analysis.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from cell lysates using a commercial kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: The relative expression of target genes (e.g., Il6, Il1b, Tnf, Nos2, Ptgs2) is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalization: Gene expression levels are normalized to a stable housekeeping gene (e.g., Gapdh or Actb). The 2-ΔΔCt method is commonly used for relative quantification.

Protein Quantification (ELISA)

-

Sample Preparation: Cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Assay: The concentration of secreted cytokines (e.g., IL-6, IL-1β, TNF-α) in the supernatants is measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Detection: The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-p38, p38, p-STAT1, STAT1).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

Caption: General experimental workflow for in vitro analysis of 3'-SL.

Caption: LPS/TLR4 signaling and context-dependent inhibition by 3'-SL.

Caption: Proposed transcriptional regulation mechanism of 3'-SL.

Conclusion and Future Directions

This compound stands out as a significant immunomodulatory component of human milk with demonstrable anti-inflammatory properties in vitro. Its primary mechanism in macrophages appears to be the sophisticated downstream regulation of inflammatory gene expression through the modulation of histone acetylation, rather than direct inhibition of upstream kinases in the TLR4 pathway. Furthermore, its ability to activate LXR and SREBP pathways suggests it may also play a role in promoting the resolution phase of inflammation.

The observed discrepancies in its effect on NF-κB phosphorylation across different studies and cell types highlight the context-dependent nature of its activity. Future research should focus on identifying the specific cell surface receptor(s) and intracellular binding partners for 3'-SL to fully elucidate its molecular mechanism. A deeper understanding of its transcriptional and epigenetic control will be crucial for harnessing its therapeutic potential in the development of novel treatments for chronic inflammatory diseases.

References

- 1. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Human milk oligosaccharides this compound and 6'-sialyllactose attenuate LPS-induced lung injury by inhibiting STAT1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation. [escholarship.org]

- 6. biorxiv.org [biorxiv.org]

- 7. 3′‐Sialyllactose as an inhibitor of p65 phosphorylation ameliorates the progression of experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. Frontiers | Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection [frontiersin.org]

The Intricate Dance: 3'-Sialyllactose and its Interaction with Intestinal Epithelial Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal epithelium, a single-cell layer, forms a critical barrier between the host and the external environment. Its integrity is paramount for nutrient absorption while preventing the translocation of harmful luminal contents. Human Milk Oligosaccharides (HMOs), complex carbohydrates abundant in human milk, are increasingly recognized for their profound impact on infant gut health and development. Among these, 3'-Sialyllactose (3'-SL), a prominent sialylated HMO, has garnered significant attention for its multifaceted interactions with intestinal epithelial cells (IECs). This technical guide delves into the core mechanisms of 3'-SL's engagement with the intestinal epithelium, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Interactions of this compound with Intestinal Epithelial Cells

This compound exerts its beneficial effects on IECs through a combination of direct and indirect mechanisms, including the enhancement of the epithelial barrier, modulation of the host immune response, and prevention of pathogen adhesion.

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is characterized by the presence of well-formed tight junctions (TJs) between epithelial cells. 3'-SL has been demonstrated to bolster this barrier by influencing the expression and localization of key TJ proteins.

Quantitative Effects of this compound on Tight Junctions and Epithelial Integrity:

| Parameter Assessed | Cell Line | 3'-SL Concentration | Observed Effect | Citation |

| Tight Junction Protein Expression | Caco-2 | Not specified | Significantly enhanced expression of ZO-1 and occludin. | [1] |

| Tight Junction Protein (ZO-1) Abundance | IPEC-J2 | 5 mg/mL | Increased distribution and abundance of ZO-1 after LPS challenge. | [2] |

| Epithelial Cell Proliferation (Ki67-positive cells) | Piglet model | Not specified | Increased levels of Ki67-positive cells in the intestine. | [3] |

Modulation of Inflammatory Responses

Chronic inflammation can compromise the integrity of the intestinal barrier. 3'-SL exhibits potent anti-inflammatory properties by modulating signaling pathways that govern the production of inflammatory mediators. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which is often activated by bacterial components like lipopolysaccharide (LPS). Evidence suggests that 3'-SL can competitively inhibit the binding of LPS to the TLR4-MD2 complex, thereby dampening the downstream inflammatory cascade mediated by MyD88 and NF-κB.[2]

Quantitative Effects of this compound on Inflammatory Cytokine Expression:

| Cytokine | Cell Line | Challenge | 3'-SL Concentration | Observed Effect | Citation |

| TNF-α, IL-1β, IL-6 | IPEC-J2 | ETEC | 5 mg/mL | Significant suppression of mRNA expression. | [4] |

| TNF-α, IL-1β, IL-6 | IPEC-J2 | LPS | 5 mg/mL | Significant reduction in mRNA expression. | [2] |

Inhibition of Pathogen Adhesion

A crucial mechanism by which 3'-SL protects the intestinal epithelium is by acting as a decoy receptor, preventing the attachment of pathogenic bacteria to the host cell surface. This anti-adhesive property reduces the bacterial load and subsequent pathology.

Quantitative Effects of this compound on Pathogen Adhesion:

| Pathogen | Cell Line | 3'-SL Concentration | Reduction in Adhesion (%) | Citation |

| Enteropathogenic E. coli (EPEC) | Caco-2 | 1 mg/mL | 49% | [5] |

| Enteroaggregative E. coli (EAEC) | Caco-2 | 1 mg/mL | 46% | [5] |

| Diffuse Adhering E. coli (DAEC) | Caco-2 | 1 mg/mL | 37% | [5] |

| Shigella flexneri | Caco-2 | 1 mg/mL | 63% | [5] |

| Salmonella typhimurium | Caco-2 | 1 mg/mL | 55% | [5] |

| Enterotoxigenic E. coli (ETEC) K88 | IPEC-J2 | 5 mg/mL | Significant reduction in adherent CFU (qualitative from graph) |

Signaling Pathways and Visualizations

The interaction of 3'-SL with intestinal epithelial cells involves the modulation of complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways.

Detailed Experimental Protocols

The following sections provide an overview of key experimental protocols used to investigate the interaction of 3'-SL with intestinal epithelial cells.

Cell Culture and Treatment

-

Cell Lines:

-

Caco-2 (Human Colorectal Adenocarcinoma): These cells are widely used as they spontaneously differentiate into a polarized monolayer with enterocyte-like characteristics, forming tight junctions and expressing brush border enzymes. They are typically cultured for 21 days to achieve full differentiation.

-

IPEC-J2 (Porcine Jejunal Epithelium): A non-transformed cell line that provides a relevant model for studying intestinal physiology, particularly in the context of livestock.

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: 3'-SL is dissolved in the cell culture medium at the desired concentrations (e.g., 1-5 mg/mL). Cells are pre-incubated with 3'-SL for a specified period (e.g., 12-24 hours) before being subjected to a challenge with pathogens or inflammatory stimuli.

Assessment of Intestinal Barrier Function

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Caco-2 or IPEC-J2 cells are seeded on permeable Transwell® inserts.

-

The cell monolayers are allowed to differentiate and form tight junctions, which is monitored by measuring TEER using a voltmeter with "chopstick" electrodes.

-

Once a stable and high TEER is achieved (typically >250 Ω·cm² for Caco-2), the cells are treated with 3'-SL.

-

TEER is measured at various time points after treatment and following any subsequent challenge (e.g., with a pathogen or cytokine) to assess changes in barrier integrity. A decrease in TEER indicates a disruption of the barrier.

-

Pathogen Adhesion Assay

-

Differentiated Caco-2 or IPEC-J2 cell monolayers in multi-well plates are pre-treated with 3'-SL for a defined period.

-